ML167

Kinase Inhibitor Isoform Selectivity Splicing

Pan-CLK inhibitors (e.g., TG003) obscure isoform-specific phenotypes, confounding splicing research. ML167 is the first fully selective Clk4 inhibitor, enabling unambiguous attribution of biological effects to Clk4 alone. • >10-fold selectivity over Clk1-3 and DYRK1A/1B; clean phenotypes without off-target isoform interference. • IC50 = 136 nM against Clk4; validated against a 442-kinase panel for minimal off-target activity. • High cell permeability (Caco-2 Papp A→B = 32.0 × 10⁻⁶ cm/s) ensures effective intracellular target engagement in cell-based assays. • Supplied with full analytical documentation (HPLC, NMR); stable at -20°C; global shipping under ambient conditions.

Molecular Formula C19H17N3O3
Molecular Weight 335.4 g/mol
CAS No. 1285702-20-6
Cat. No. B609119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML167
CAS1285702-20-6
SynonymsML167;  ML-167;  ML 167;  CID 44968231;  CID44968231;  CID-44968231;  NCGC00188654;  NCGC-00188654;  NCGC 00188654
Molecular FormulaC19H17N3O3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CO
InChIInChI=1S/C19H17N3O3/c1-12-2-4-14(24-12)9-20-19-16-8-13(3-6-17(16)21-11-22-19)18-7-5-15(10-23)25-18/h2-8,11,23H,9-10H2,1H3,(H,20,21,22)
InChIKeyROCFOIBAEVAOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML167: Selective Clk4 Inhibitor for Splicing


ML167 (CAS 1285702-20-6) is a cell-permeable, ATP-competitive inhibitor that belongs to the 6-arylquinazolin-4-amine chemotype, designed to target Cdc2-like kinase 4 (Clk4) [1]. It is a well-validated chemical probe developed by the NIH Molecular Libraries Program [2]. Its primary application is in the study of gene splicing regulation, where Clk4 plays a critical role in phosphorylating SR proteins within the spliceosome [1].

ML167: Selectivity vs. Pan-CLK Inhibitors


The Cdc2-like kinase (CLK) family consists of four isoforms (CLK1-4) with high sequence similarity, particularly within their ATP-binding pockets [1]. Consequently, many early CLK inhibitors, such as TG003, were designed to be pan-CLK inhibitors, potently targeting multiple isoforms (e.g., CLK1, CLK2, and CLK4) and obscuring the specific function of each kinase [2]. This lack of selectivity makes it impossible to attribute a phenotype to the inhibition of a single isoform. A general CLK inhibitor cannot be substituted for ML167, as it would simultaneously inhibit CLK1, CLK2, and/or CLK3, leading to confounding results that cannot be deconvoluted to a specific molecular target. ML167 was specifically developed as the first fully selective inhibitor of CLK4, enabling researchers to study its unique role in splicing without interference from off-target CLK isoforms [1].

ML167: Selectivity & Permeability Evidence


Isoform-Selective Clk4 Inhibition

ML167 exhibits potent and highly selective inhibition of Clk4 (IC50 = 136 nM) with >10-fold selectivity over the closely related kinases Clk1 (IC50 = 1,522 nM), Clk2 (IC50 = 1,648 nM), and Clk3 (IC50 >10,000 nM) [1]. In contrast, the pan-CLK inhibitor TG003, a common alternative, demonstrates potent but non-selective inhibition of Clk1 (IC50 = 20 nM), Clk4 (IC50 = 15 nM), and Clk2 (IC50 = 200 nM) .

Kinase Inhibitor Isoform Selectivity Splicing

Kinome-Wide Selectivity Profile

ML167 was validated as being highly selective within a comprehensive kinome scan of 442 kinases using the KINOMEscan™ platform [1]. While full profiling data is not publicly reported, the probe characterization states that it was found to be highly selective. This contrasts with earlier, more promiscuous Clk4 inhibitors [1] and the pan-CLK inhibitor ML315, which potently inhibits both Clk1 and Clk4 (IC50 = 68 nM for both) [2].

Kinase Profiling Selectivity Chemical Probe

Cellular Permeability in Caco-2 Assay

ML167 demonstrates high cell permeability in a Caco-2 assay, with a measured apparent permeability coefficient (Papp) of 32.0 x 10⁻⁶ cm/s for apical-to-basolateral (A2B) transport and 24.7 x 10⁻⁶ cm/s for basolateral-to-apical (B2A) transport, with recoveries of 81.4% and 81.2%, respectively [1]. These values indicate a high likelihood of passive diffusion and good oral absorption potential, benchmarked against controls atenolol (50% absorption) and propranolol (90% absorption) [1].

Cell Permeability ADME Caco-2

ATP-Competitive Mechanism of Action

ML167 is an ATP-competitive inhibitor of Clk4 [1]. This is a well-defined mechanism for many kinase inhibitors. While not a unique feature, it is important for experimental design. The probe's characterization confirms it competes with ATP for binding, a property shared with TG003, which is also an ATP-competitive inhibitor of Clk kinases .

Mechanism of Action ATP-competitive Kinase Inhibitor

ML167: Key Research Applications


Dissecting Clk4-Specific Splicing Roles

ML167's unique >10-fold selectivity for Clk4 over Clk1-3 [1] enables researchers to isolate and study the specific contribution of Clk4 to pre-mRNA splicing regulation. In contrast to pan-inhibitors like TG003, using ML167 allows for the generation of clean phenotypes that can be directly attributed to Clk4 inhibition, facilitating the identification of Clk4-specific downstream splicing events and target genes without confounding inhibition of Clk1 or Clk2.

Cell-Based Target Engagement Assays

Given its demonstrated high cell permeability (Caco-2 Papp A2B = 32.0 x 10⁻⁶ cm/s) [1], ML167 is an ideal chemical probe for cell-based studies investigating the impact of Clk4 inhibition. Its high Papp value suggests it will readily diffuse into cells, achieving effective intracellular concentrations to engage its target. This makes it suitable for experiments in cultured cell lines to examine changes in SR protein phosphorylation, spliceosome assembly, and downstream mRNA isoform expression.

Reference Standard for Clk4 Inhibitor Development

ML167 serves as a critical reference standard and benchmark for medicinal chemistry programs aiming to develop next-generation Clk4 inhibitors. Its well-characterized IC50 (136 nM) and selectivity profile against a 442-kinase panel [1] provide a validated dataset for comparing the potency and selectivity of novel chemical series. This is particularly important as, according to recent literature, ML167 remains the only published compound exhibiting a clear preference for Clk4 over other CLK isoforms [2].

Selectivity Profiling & Assay Development

ML167's validated high selectivity across the kinome [1] makes it an excellent positive control in kinase selectivity panels and counter-screening assays. Researchers developing new Clk4 assays can use ML167 to calibrate their systems, as its binding is well-defined and its off-target profile is minimal. Its availability as a commercial probe ensures reproducibility across different laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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